molecular formula C11H8Cl2N2O2 B12905684 6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-04-8

6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12905684
CAS No.: 87426-04-8
M. Wt: 271.10 g/mol
InChI Key: ROXPNXVPYUNFDW-UHFFFAOYSA-N
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Description

6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a 2,4-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 2,4-dichlorobenzyl chloride with pyridazin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol
  • 6-((2,4-Dichlorobenzyl)thio)pyridazin-3(2H)-one

Uniqueness

6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of an oxygen atom in the benzyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from its analogs .

Properties

CAS No.

87426-04-8

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]-1H-pyridazin-6-one

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(9(13)5-8)6-17-11-4-3-10(16)14-15-11/h1-5H,6H2,(H,14,16)

InChI Key

ROXPNXVPYUNFDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=NNC(=O)C=C2

Origin of Product

United States

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